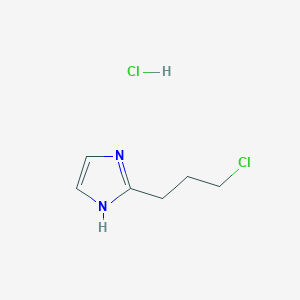![molecular formula C9H16ClNO3 B2390852 Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate CAS No. 928025-34-7](/img/structure/B2390852.png)
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate, also known as M2CAM, is a versatile and important compound in the field of organic synthesis. It is a versatile reagent in organic synthesis and has been widely used for the synthesis of a variety of organic compounds. In recent years, it has also been used in scientific research applications, such as biochemical and physiological studies, due to its unique properties.
Applications De Recherche Scientifique
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has been widely used in scientific research applications due to its unique properties. It has been used in studies of the structure and function of proteins, as well as in studies of the molecular mechanisms of action of drugs and other compounds. It has also been used in studies of the metabolism of carbohydrates and other metabolic processes.
Mécanisme D'action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate is based on its ability to interact with proteins and other molecules. It binds to proteins and other molecules, altering their structure and function, and is also able to inhibit enzymes. This makes it useful for studying the structure and function of proteins and other molecules, as well as for studying the molecular mechanisms of action of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to have anti-inflammatory and anti-cancer effects, as well as to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available for use in research. Additionally, it is relatively non-toxic and has low potential for causing side effects. On the other hand, it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has a variety of potential future applications. For example, it could be used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer effects. It could also be used in the development of new biocatalysts, as it has been shown to be able to bind to proteins and other molecules and alter their structure and function. Additionally, it could be used in the development of new diagnostic tests, as it has been shown to be able to inhibit enzymes. Finally, it could be used in the development of new food additives, as it has been shown to be able to inhibit the growth of certain bacteria.
Méthodes De Synthèse
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate can be synthesized from the reaction of methyl 2-chloroacetamido-4-methylpentanoate with sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 60°C and is complete within 1 hour. The product is then purified by recrystallization and dried to obtain the desired compound.
Propriétés
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRVKKCOPEPFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)


![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)





![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)
![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)